molecular formula C20H14BrN3O2 B10864103 1-(4-bromobenzyl)-5-nitro-3-phenyl-1H-indazole

1-(4-bromobenzyl)-5-nitro-3-phenyl-1H-indazole

Cat. No.: B10864103
M. Wt: 408.2 g/mol
InChI Key: FLZPHUQAFJWPEK-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-5-nitro-3-phenyl-1H-indazole is an organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromobenzyl group at the first position, a nitro group at the fifth position, and a phenyl group at the third position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-5-nitro-3-phenyl-1H-indazole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-5-nitro-3-phenyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, potassium carbonate.

    Coupling Reactions: Aryl or alkyl halides, palladium catalyst.

Major Products Formed:

    Reduction: 1-(4-bromobenzyl)-5-amino-3-phenyl-1H-indazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: New aryl or alkyl substituted indazole derivatives.

Scientific Research Applications

1-(4-Bromobenzyl)-5-nitro-3-phenyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-5-nitro-3-phenyl-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors, thereby modulating various biological processes .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromobenzyl)-5-nitro-3-phenyl-1H-indazole is unique due to the presence of both the bromobenzyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H14BrN3O2

Molecular Weight

408.2 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-5-nitro-3-phenylindazole

InChI

InChI=1S/C20H14BrN3O2/c21-16-8-6-14(7-9-16)13-23-19-11-10-17(24(25)26)12-18(19)20(22-23)15-4-2-1-3-5-15/h1-12H,13H2

InChI Key

FLZPHUQAFJWPEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)Br

Origin of Product

United States

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